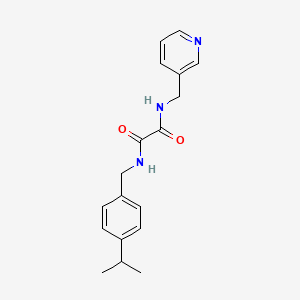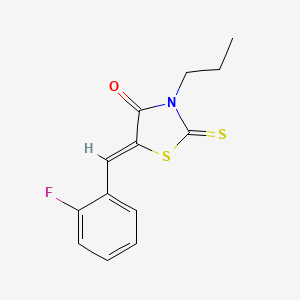![molecular formula C27H25N5 B4620669 1-(3-methylphenyl)-2-{[1-(2-pyrimidinyl)-1H-pyrrol-2-yl]methyl}-2,3,4,9-tetrahydro-1H-beta-carboline](/img/structure/B4620669.png)
1-(3-methylphenyl)-2-{[1-(2-pyrimidinyl)-1H-pyrrol-2-yl]methyl}-2,3,4,9-tetrahydro-1H-beta-carboline
説明
Synthesis Analysis
The synthesis of β-carboline derivatives, including the one of interest, often involves multistep synthetic strategies starting from indole derivatives or by employing catalytic methods to promote intramolecular reactions. For instance, a versatile route to synthesize tetrahydro-β-carbolines utilizes indole 2-carboxylic acid and catalytic amounts of InBr3 to promote an intramolecular Michael addition, yielding the desired compounds with excellent efficiency (Agnusdei et al., 2003).
Molecular Structure Analysis
The molecular structure of β-carbolines is characterized by a tricyclic ring system that includes a pyrrole and a pyridine ring fused to a benzene ring. This structure is pivotal for the chemical reactivity and the biological activity of these compounds. The configuration and substitution pattern on the rings significantly influence the molecular properties and the interaction with biological targets.
Chemical Reactions and Properties
β-Carbolines undergo various chemical reactions, including ring transformations, additions, and substitutions, which can be utilized to modify their structure and enhance their biological activities. For instance, the reaction of β-carboline derivatives with sulfur and selenium leads to the formation of thiones and selenones, respectively, indicating the versatility of these compounds in chemical modifications (Zhang et al., 2016).
科学的研究の応用
Neurotoxicity and Mitochondrial Respiration
A class of neurotoxic β-carbolines, including tetrahydro-β-carbolines, has been investigated for its effects on dopaminergic cells and mitochondrial respiration. These compounds, formed through endogenous processes or exposure to certain industrial solvents, act as inhibitors of the mitochondrial respiratory chain, specifically targeting Complex I and partially inhibiting Complex II. They also exhibit neurotoxicity towards dopaminergic neurons in primary cell culture, underscoring their potential impact on neurological health and disease mechanisms B. Janetzky et al., 1999.
Synthesis and Chemical Reactions
Research into the synthesis and reactions of β-carboline derivatives has yielded insights into their chemical behavior and potential applications in medicinal chemistry. For example, N-heterocyclic carbenes derived from imidazolium-isocytosinates through tautomerization processes have shown the ability to form adducts with various elements, demonstrating the versatility of β-carboline frameworks in synthetic chemistry. These findings highlight the potential for designing novel compounds with specific biological or chemical properties Jiaxi Zhang et al., 2016.
Antioxidant Properties
β-Carbolines, including tetrahydro-β-carbolines, have been studied for their antioxidant properties, particularly their ability to scavenge hydroxyl radicals. This activity suggests a potential role in protecting against oxidative stress, a key factor in the development of various diseases. The comparison of their scavenging activity to known antioxidants like melatonin highlights their significance as naturally occurring compounds with health implications T. Herraiz and J. Galisteo, 2015.
Occurrence in Foodstuffs and Biological Fluids
The identification of tetrahydro-β-carbolines in foodstuffs, human urine, and milk points to their widespread presence in the environment and their potential endogenous synthesis in humans. This research provides a basis for further investigation into the dietary sources of these compounds and their metabolic pathways, offering insights into their role in human health and disease J. Adachi et al., 1991.
Biological Activity
The synthesis and evaluation of β-carboline derivatives for antileishmanial activity demonstrate the therapeutic potential of these compounds. Specific derivatives have shown promising activity against Leishmania donovani, suggesting the possibility of developing new antileishmanial agents based on the β-carboline scaffold. This line of research contributes to the ongoing search for effective treatments for leishmaniasis, a neglected tropical disease Ravi Kumar et al., 2010.
特性
IUPAC Name |
1-(3-methylphenyl)-2-[(1-pyrimidin-2-ylpyrrol-2-yl)methyl]-1,3,4,9-tetrahydropyrido[3,4-b]indole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H25N5/c1-19-7-4-8-20(17-19)26-25-23(22-10-2-3-11-24(22)30-25)12-16-31(26)18-21-9-5-15-32(21)27-28-13-6-14-29-27/h2-11,13-15,17,26,30H,12,16,18H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PPJBNMOOWHPFMP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C2C3=C(CCN2CC4=CC=CN4C5=NC=CC=N5)C6=CC=CC=C6N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H25N5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![N-[3-(1H-imidazol-1-yl)propyl]-4,5-dimethyl-3-thiophenecarboxamide](/img/structure/B4620597.png)
![N~2~-(3-methoxyphenyl)-N~2~-(methylsulfonyl)-N~1~-[3-(1-piperidinyl)propyl]glycinamide](/img/structure/B4620600.png)

![2-{[7,7-dimethyl-2-(methylthio)-6,9-dihydro-7H-pyrano[3',4':4,5]thieno[3,2-d]pyrimidin-4-yl]thio}-N-(tetrahydro-2-furanylmethyl)acetamide](/img/structure/B4620609.png)
![N-cyclohexyl-2-{[5-(2-furyl)-3-isoxazolyl]methoxy}acetamide](/img/structure/B4620613.png)
![5-{[3-(aminocarbonyl)-6-(1,1-dimethylpropyl)-4,5,6,7-tetrahydro-1-benzothien-2-yl]amino}-3-methyl-5-oxopentanoic acid](/img/structure/B4620619.png)

![N-(4-{[(3,4-dimethyl-5-isoxazolyl)amino]sulfonyl}phenyl)-2-[(4,5-diphenyl-1,3-oxazol-2-yl)thio]acetamide](/img/structure/B4620644.png)
![2-[(5-amino-1,3,4-thiadiazol-2-yl)thio]-1-(1-methyl-1H-indol-3-yl)ethanone](/img/structure/B4620653.png)
![N-[1-(4-methylbenzyl)-1H-pyrazol-3-yl]-N'-(4-methylphenyl)thiourea](/img/structure/B4620665.png)
![N-(4-butylphenyl)-N'-[2-(4-methoxyphenyl)ethyl]thiourea](/img/structure/B4620686.png)
![3-[(4-chlorobenzyl)thio]-8,9,10,11-tetrahydro[1]benzothieno[3,2-e][1,2,4]triazolo[4,3-c]pyrimidin-5-amine](/img/structure/B4620691.png)